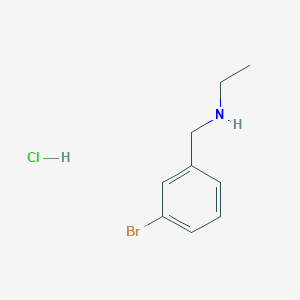

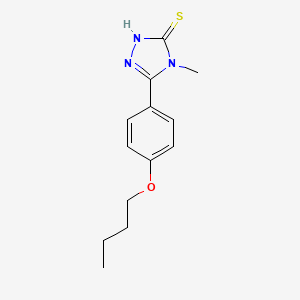

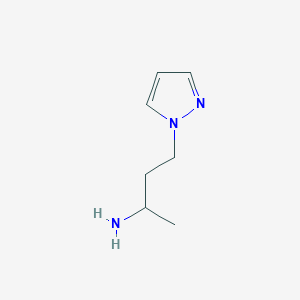

4-(1H-pyrazol-1-yl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

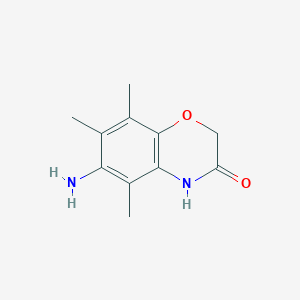

The compound 4-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as inhibitors of blood platelet aggregation .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of pyrazole with methyl vinyl ketone to produce 4-(1H-pyrazol-1-yl)-2-butanones, which can then be converted to N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines through reductive amination using ammonium acetate, primary or secondary amines, and sodium cyanoborohydride as a reducing agent . Another approach for synthesizing pyrazole-containing compounds is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can assemble densely functionalized pyrazoles from simple acyclic starting materials .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse, depending on the substituents attached to the pyrazole ring. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including domino reactions that involve multiple steps such as hydrazone formation, cyclocondensation, and Michael addition . The reactivity of these compounds can also be studied through kinetic analysis, as demonstrated by the interaction of a pyrene-based thiazole moiety with 4,6-dinitrobenzofuroxan, which provided insights into the nucleophilic reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, and reactivity, which are essential for understanding their behavior in biological systems and potential applications. For example, the inhibitory effect of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives on platelet aggregation suggests that these compounds may have specific physical and chemical properties that allow them to interact with biological targets .

Applications De Recherche Scientifique

Certainly! Let’s delve into the scientific research applications of 4-(1H-pyrazol-1-yl)butan-2-amine . This compound, also known as 1-butyl-4-methyl-1H-pyrazol-5-amine , has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol . Here are six unique applications:

-

Antileishmanial Activity

- Summary : Research has shown that the sulfonamide functionality in this compound can exhibit antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is crucial.

- Results/Outcomes : The compound demonstrated promising antipromastigote activity, making it a potential candidate for further investigation .

Propriétés

IUPAC Name |

4-pyrazol-1-ylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZKYTFDBARHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559846 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)butan-2-amine | |

CAS RN |

97383-20-5 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

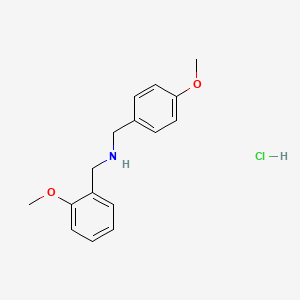

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)